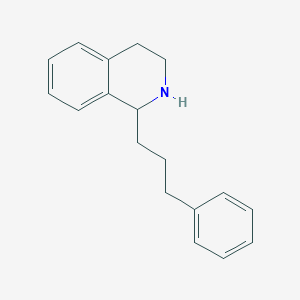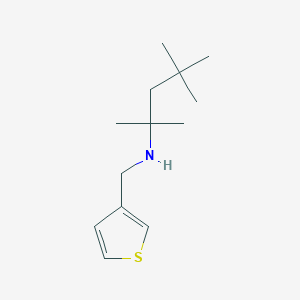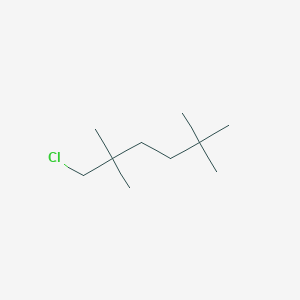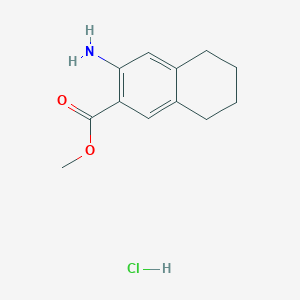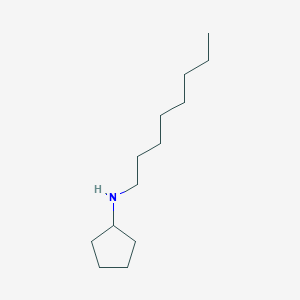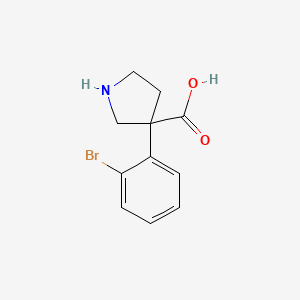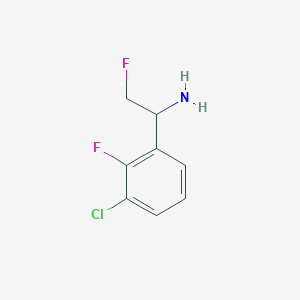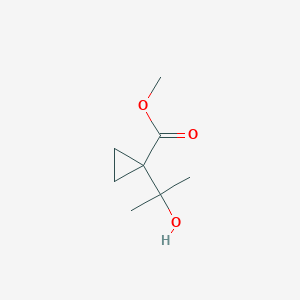
Methyl 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . This compound is characterized by a cyclopropane ring substituted with a methyl ester and a hydroxypropan-2-yl group. It is used in various scientific research applications due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropanecarboxylic acid derivatives with appropriate alcohols under esterification conditions. One common method involves the use of cyclopropanecarboxylic acid and 2-hydroxypropan-2-yl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Methyl 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The cyclopropane ring’s unique structural properties also contribute to its reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: Similar structure but with a trifluoromethyl group instead of a hydroxypropan-2-yl group.
Cyclopropane, 1-methyl-2-(1-methylpentyl)-: Similar cyclopropane ring structure but with different substituents.
Uniqueness
Methyl 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylate is unique due to the presence of both a hydroxypropan-2-yl group and a methyl ester, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
methyl 1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-7(2,10)8(4-5-8)6(9)11-3/h10H,4-5H2,1-3H3 |
Clé InChI |
GDPWPKKGKVHTBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1(CC1)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



